molecular formula C8H8ClNO B13598149 2-Chloro-3-(2-methyloxiran-2-yl)pyridine CAS No. 906744-23-8

2-Chloro-3-(2-methyloxiran-2-yl)pyridine

Cat. No.: B13598149
CAS No.: 906744-23-8
M. Wt: 169.61 g/mol
InChI Key: SYGDHVUUNIIJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(2-methyloxiran-2-yl)pyridine is a pyridine derivative featuring a chlorine substituent at the 2-position and a 2-methyloxirane (epoxide) group at the 3-position. The epoxide group is particularly notable for its electrophilic character, enabling nucleophilic ring-opening reactions that are critical in constructing complex molecules .

Properties

CAS No.

906744-23-8

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

2-chloro-3-(2-methyloxiran-2-yl)pyridine

InChI

InChI=1S/C8H8ClNO/c1-8(5-11-8)6-3-2-4-10-7(6)9/h2-4H,5H2,1H3

InChI Key

SYGDHVUUNIIJRG-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=C(N=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2-methyloxiran-2-yl)pyridine typically involves the reaction of 2-chloropyridine with an epoxide. One common method is the reaction of 2-chloropyridine with 2-methyloxirane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the epoxide on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(2-methyloxiran-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-3-(2-methyloxiran-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-methyloxiran-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₉H₈ClNO
  • Molecular Weight : 181.62 g/mol (calculated)
  • Structural Features : Chlorine at position 2, 2-methyloxirane at position 2.
  • Reactivity : The epoxide group facilitates reactions with nucleophiles (e.g., amines, thiols), while the chlorine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Analysis

The following table compares 2-Chloro-3-(2-methyloxiran-2-yl)pyridine with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reactivity Highlights
This compound C₉H₈ClNO 181.62 Cl (C2), 2-methyloxirane (C3) Not reported Epoxide ring-opening, cross-coupling
2-Chloro-3-(trifluoromethyl)pyridine C₆H₃ClF₃N 181.54 Cl (C2), CF₃ (C3) Not reported Electron-withdrawing CF₃ enhances stability
(2-Chloro-6-methoxypyridin-3-yl)methanol C₇H₇ClNO₂ 188.59 Cl (C2), OCH₃ (C6), CH₂OH (C3) Not reported Hydroxyl group enables further derivatization
2-Chloro-4-iodonicotinaldehyde oxime C₆H₄ClIN₂O 282.47 Cl (C2), I (C4), CH=N-OH (C3) Not reported Iodine facilitates halogen exchange reactions

Key Observations :

  • Electrophilic vs. Stabilizing Groups : The epoxide in the target compound contrasts with the electron-withdrawing trifluoromethyl group in 2-Chloro-3-(trifluoromethyl)pyridine , which increases stability but reduces reactivity .
  • Functional Versatility: Compounds like (2-Chloro-6-methoxypyridin-3-yl)methanol (similarity score 0.83) and 2-Chloro-4-iodonicotinaldehyde oxime offer multiple reactive sites (e.g., hydroxyl, iodine) for diversification.

Physicochemical Properties

  • Melting Points: While data for the target compound is sparse, analogues like 2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridines exhibit melting points between 268–287°C , suggesting that substituents significantly influence crystallinity.
  • Solubility: The epoxide group in the target compound may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.